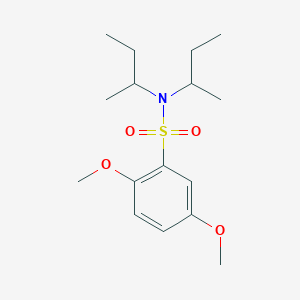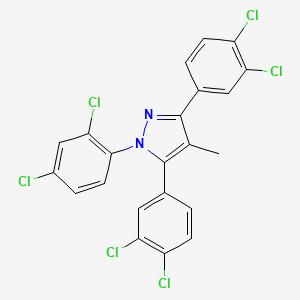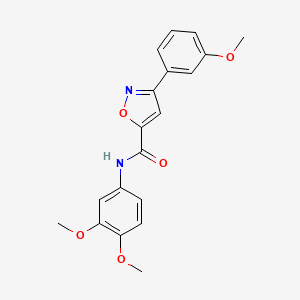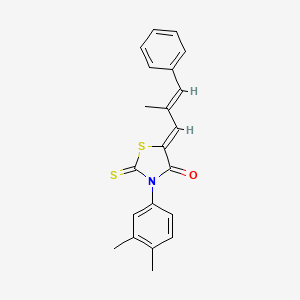
N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide
Overview
Description
N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide (DBDS) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBDS is a sulfonamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide is not well understood. However, it has been suggested that N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has also been shown to disrupt the bacterial membrane, leading to leakage of intracellular contents and cell death.
Biochemical and Physiological Effects:
N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to exhibit antifungal activity against Candida albicans. N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been investigated for its potential use in the development of antibacterial agents and antifungal agents.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide in lab experiments is its ability to exhibit antimicrobial and antifungal activity. This makes it a potential candidate for the development of antibacterial and antifungal agents. However, one limitation of using N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide and its potential side effects.
Future Directions
For the use of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide in scientific research include investigating its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, further studies are needed to determine the mechanism of action of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide and its potential use in the development of antibacterial and antifungal agents. Further studies are also needed to determine the toxicity of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide can be synthesized using different methods and has been used in various scientific research applications, including as a reagent for the determination of amino acids and peptides and as a reactant for the synthesis of sulfonamide derivatives with potential biological activities. N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been shown to exhibit antimicrobial and antifungal activity and has been investigated for its potential use in the development of antibacterial and antifungal agents. However, further studies are needed to determine the toxicity of N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide and its potential side effects.
Scientific Research Applications
N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been used in various scientific research applications, including as a reagent for the determination of amino acids and peptides. It has also been used as a reactant for the synthesis of sulfonamide derivatives with potential biological activities. N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been shown to exhibit antimicrobial activity against various bacterial strains and has been used in the development of antibacterial agents. Additionally, N,N-di-sec-butyl-2,5-dimethoxybenzenesulfonamide has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
N,N-di(butan-2-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-7-12(3)17(13(4)8-2)22(18,19)16-11-14(20-5)9-10-15(16)21-6/h9-13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFHHCLBCFKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-di(butan-2-yl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)


![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)


![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)